Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate is an organic compound with the molecular formula C12H23NO4. This compound is characterized by its ester functional group and tertiary amine, making it a versatile molecule in various chemical reactions and applications. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate typically involves the esterification of 3-ethoxy-3-oxopropanoic acid with ethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted esters or amines
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amine groups allow the compound to participate in hydrogen bonding and electrostatic interactions, facilitating its binding to target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-isopropylamino]propanoate: Contains an isopropyl group instead of an ethyl group.
Ethyl 3-[(3-ethoxy-3-oxopropyl)-phenylamino]propanoate: Features a phenyl group in place of the ethyl group.
These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique structure allows it to participate in various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
3619-64-5 |
---|---|
Molekularformel |
C12H23NO4 |
Molekulargewicht |
245.32 g/mol |
IUPAC-Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate |
InChI |
InChI=1S/C12H23NO4/c1-4-13(9-7-11(14)16-5-2)10-8-12(15)17-6-3/h4-10H2,1-3H3 |
InChI-Schlüssel |
DLRYTAOWFPFCRX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(=O)OCC)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.